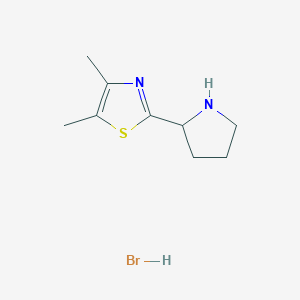
4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide” is a chemical compound with the CAS Number: 445280-79-5 . It has a molecular weight of 263.2 . The compound is solid in physical form and is stored at ambient temperature .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring, such as “this compound”, involves various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
Thiazoles, including “this compound”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on a particular position of the thiazole ring .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a molecular weight of 263.2 .Scientific Research Applications
Cycloaddition Reactions
Research indicates that derivatives of thiazoles, such as 4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole, can participate in cycloaddition reactions. These compounds can act as thiocarbonyl ylides in reactions with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes, as demonstrated by Sutcliffe et al. (2000) (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Synthesis of Thiamine Derivatives and Analogs
Matsukawa et al. (1970) discuss the preparation of thiamine homologs and analogs using compounds including 4,5-dimethylthiazole derivatives (Matsukawa, Hirano, & Yurugi, 1970). This suggests potential use in the synthesis of vitamin B1 (thiamine) derivatives.
Structural Characterization in Synthesis
Lan, Zheng, and Wang (2019) characterized the structure of thiazole-related compounds, highlighting the utility of these compounds in structural studies and synthesis (Lan, Zheng, & Wang, 2019).
Antimicrobial and Biological Activities
Yasser H. Zaki et al. (2016) synthesized various thiazole derivatives, including pyrazolo[1,5-a]pyrimidines, which showed significant antimicrobial activity (Zaki, Sayed, & Elroby, 2016). This suggests potential medicinal applications.
Ring Opening Reactions
Šafár̆ et al. (2000) studied the ring-opening reactions of certain dioxane derivatives, using secondary amines like pyrrolidine, which are structurally related to 4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Synthesis of Functionalized Compounds
Vovk et al. (2010) synthesized functionalized pyrroles containing thiazole moieties, demonstrating the versatility of thiazole compounds in organic synthesis (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Cyclocondensation Reactions
Liu, Shih, and Hu (1987) conducted cyclocondensation reactions with 3-amino-2-iminonaphtho[1,2-d]thiazole, which is structurally similar to 4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole, indicating its utility in such reactions (Liu, Shih, & Hu, 1987).
Safety and Hazards
Future Directions
Thiazoles, including “4,5-Dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide”, have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . The future direction in this field involves the design and structure-activity relationship of bioactive molecules .
properties
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.BrH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;/h8,10H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVLOBNWSVQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

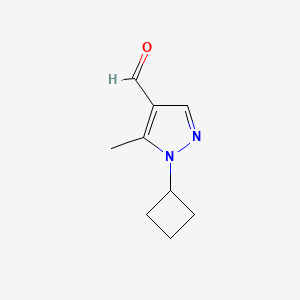
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)

![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)
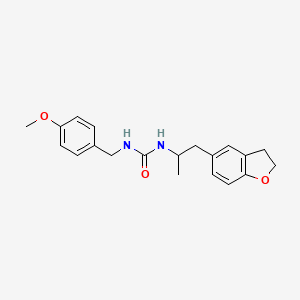


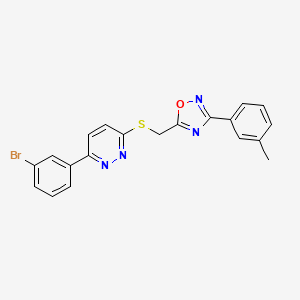
![N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605326.png)
![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2605329.png)


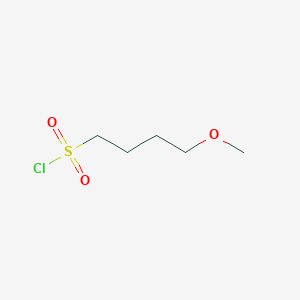
![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)